molecular formula C10H10O4 B1345969 4-(Ethoxycarbonyl)benzoic acid CAS No. 713-57-5

4-(Ethoxycarbonyl)benzoic acid

Cat. No.: B1345969
CAS No.: 713-57-5
M. Wt: 194.18 g/mol
InChI Key: ADFVYWCDAKWKPH-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)benzoic acid, also known as ethyl 4-carboxybenzoate, is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid where the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Ethoxycarbonyl)benzoic acid can be synthesized through the esterification of 4-carboxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Hydrolysis: 4-carboxybenzoic acid and ethanol.

    Reduction: 4-(hydroxymethyl)benzoic acid.

    Substitution: 4-nitrobenzoic acid or 4-bromobenzoic acid, depending on the substituent introduced.

Scientific Research Applications

4-(Ethoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.

    Industry: The compound is employed in the manufacture of dyes, pigments, and plasticizers.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations to yield desired products. The ester group can be hydrolyzed or reduced, and the aromatic ring can participate in substitution reactions, making it a versatile intermediate.

Comparison with Similar Compounds

    4-Carboxybenzoic acid: The parent compound, which lacks the ethoxycarbonyl group.

    Ethyl benzoate: An ester of benzoic acid with ethanol, but without the carboxyl group on the aromatic ring.

    Methyl 4-carboxybenzoate: Similar to 4-(Ethoxycarbonyl)benzoic acid but with a methyl ester group instead of an ethyl ester.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications where the ethyl ester functionality is desired, such as in the synthesis of certain polymers and pharmaceuticals.

Properties

IUPAC Name

4-ethoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFVYWCDAKWKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221457
Record name 1,4-Benzenedicarboxylic acid, monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-57-5
Record name Monoethyl terephthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOETHYL TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S78Y8ZUH8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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